3-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole
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Overview
Description
3-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a methyl group at position 3 and a 4-nitrobenzylthio group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole typically involves the reaction of 3-methyl-4H-1,2,4-triazole with 4-nitrobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or DMSO.
Major Products
Reduction of the nitro group: 3-methyl-5-[(4-aminobenzyl)thio]-4H-1,2,4-triazole.
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of 3-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole is not fully understood. its antimicrobial activity is believed to be due to its ability to interfere with the synthesis of essential biomolecules in microorganisms. The nitro group may play a crucial role in generating reactive intermediates that disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-methyl-4H-1,2,4-triazole: Lacks the benzylthio and nitro groups, making it less active in certain applications.
5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole: Similar structure but without the methyl group at position 3.
Properties
IUPAC Name |
5-methyl-3-[(4-nitrophenyl)methylsulfanyl]-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-7-11-10(13-12-7)17-6-8-2-4-9(5-3-8)14(15)16/h2-5H,6H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTRDLUZHKQREO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198440 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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